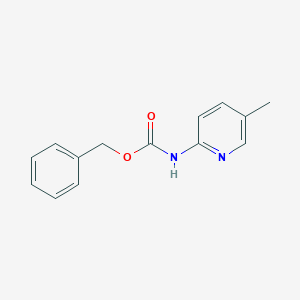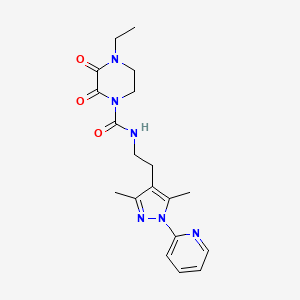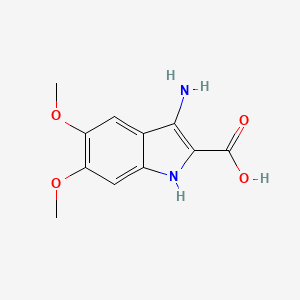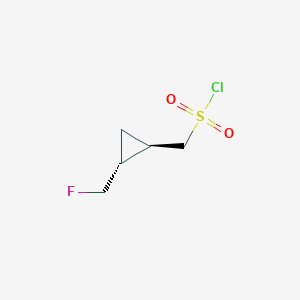![molecular formula C15H21NO4 B2955533 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid CAS No. 1404825-75-7](/img/structure/B2955533.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid is a fascinating compound with notable relevance in synthetic organic chemistry. Its structural complexity, involving a tert-butoxycarbonyl-protected amine and a phenylacetic acid derivative, makes it a compound of interest for various research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid has wide-ranging applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : Involved in the synthesis of peptides and proteins with specific modifications.
Medicine: : Potentially useful in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: : Employed in the production of agrochemicals and materials science for developing new polymers.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its use in the preparation of indole derivatives as efflux pump inhibitors suggests potential applications in the development of new antibacterial treatments .
Wirkmechanismus
Mode of Action
It’s worth noting that the compound contains a carbonyl group, which could potentially interact with various biological targets through hydrogen bonding or other types of interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural features, it might be involved in reactions such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical structure would likely influence its bioavailability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, its stability might be affected by storage conditions, as suggested by its recommended storage temperature of 4°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from readily available precursors. One common route involves:
N-protection: : The starting amine undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl-protected amine.
Arylacetic acid derivative formation: : Introduction of the phenyl ring and subsequent acetic acid moiety can be achieved through Friedel-Crafts acylation followed by a Grignard reaction and oxidation.
Coupling reaction: : The final step involves coupling the Boc-protected amine with the arylacetic acid derivative under peptide coupling conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production would require optimization of each step to ensure high yield and purity. Catalysis and continuous flow techniques might be employed to enhance efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid undergoes a variety of chemical reactions:
Oxidation: : The phenyl ring can be oxidized to introduce hydroxyl or carbonyl functionalities.
Reduction: : The carboxylic acid moiety can be reduced to an alcohol or further to a hydrocarbon.
Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring can introduce different substituents.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilizing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : With reagents including halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: : Can yield phenyl acetic acids with hydroxyl or carbonyl groups.
Reduction: : May produce alcohols or hydrocarbons.
Substitution: : Can lead to halogenated or alkylated derivatives of the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid has unique properties that distinguish it from similar compounds, such as:
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)ethanol: : With an alcohol instead of a carboxylic acid, offering different reactivity and applications.
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid: : With a different phenyl substitution pattern, affecting its biological and chemical properties.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-6-10(2)8-11(7-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNBNRGLVHFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)

![14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)
![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)
![2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B2955457.png)


![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2955465.png)

![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)
![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)

